molecular formula C8H6FNO3 B6327379 4-Methyl-3-nitro-benzoyl fluoride CAS No. 80277-50-5

4-Methyl-3-nitro-benzoyl fluoride

Cat. No. B6327379
CAS RN: 80277-50-5
M. Wt: 183.14 g/mol
InChI Key: YSXWQZSNGUWEEE-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-benzoyl fluoride (MNBF) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is classified as a nitrobenzoyl fluoride. MNBF is a useful reagent in organic synthesis and has been used in a wide range of research applications, including biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Methyl-3-nitro-benzoyl fluoride involves the conversion of 4-Methyl-3-nitro-benzoic acid to its corresponding acid chloride, which is then reacted with hydrogen fluoride to yield the desired product.

Starting Materials
4-Methyl-3-nitro-benzoic acid, Thionyl chloride, Hydrogen fluoride, Triethylamine, Methylene chloride

Reaction
Step 1: Dissolve 4-Methyl-3-nitro-benzoic acid in methylene chloride., Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature., Step 3: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 4: Evaporate the solvent under reduced pressure to obtain the acid chloride intermediate., Step 5: Dissolve the acid chloride intermediate in methylene chloride., Step 6: Add triethylamine to the solution to scavenge any remaining thionyl chloride., Step 7: Slowly add hydrogen fluoride to the solution while stirring at 0°C., Step 8: Continue stirring the reaction mixture for 2-3 hours at 0°C., Step 9: Quench the reaction by adding saturated sodium bicarbonate solution., Step 10: Extract the product with methylene chloride., Step 11: Dry the organic layer over anhydrous sodium sulfate., Step 12: Evaporate the solvent under reduced pressure to obtain the desired product, 4-Methyl-3-nitro-benzoyl fluoride.

Scientific Research Applications

4-Methyl-3-nitro-benzoyl fluoride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. 4-Methyl-3-nitro-benzoyl fluoride has also been used as a model compound for studying the structure and reactivity of nitrobenzoyl fluorides. Additionally, 4-Methyl-3-nitro-benzoyl fluoride has been used in biochemical and physiological studies, such as in the study of the effects of nitrobenzoyl fluorides on the nervous system.

Mechanism Of Action

4-Methyl-3-nitro-benzoyl fluoride is a nitrobenzoyl fluoride and is thought to act as an agonist at certain receptors in the nervous system. It has been shown to bind to nicotinic acetylcholine receptors, glutamate receptors, and GABA receptors. 4-Methyl-3-nitro-benzoyl fluoride has also been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system.

Biochemical And Physiological Effects

4-Methyl-3-nitro-benzoyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can result in increased neurotransmission and can lead to a variety of physiological effects. 4-Methyl-3-nitro-benzoyl fluoride has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters. This inhibition of monoamine oxidase can lead to an increase in monoamine neurotransmitter levels, which can result in increased neurotransmission and can lead to a variety of physiological effects.

Advantages And Limitations For Lab Experiments

4-Methyl-3-nitro-benzoyl fluoride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-Methyl-3-nitro-benzoyl fluoride is its relatively low cost and ease of synthesis. Additionally, 4-Methyl-3-nitro-benzoyl fluoride is a volatile liquid, which makes it easy to work with in a laboratory setting. However, 4-Methyl-3-nitro-benzoyl fluoride is a highly toxic compound and should be handled with care. Additionally, 4-Methyl-3-nitro-benzoyl fluoride has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

4-Methyl-3-nitro-benzoyl fluoride has a number of potential future applications in scientific research. One potential application is the use of 4-Methyl-3-nitro-benzoyl fluoride as a tool for studying the structure and reactivity of nitrobenzoyl fluorides. Additionally, 4-Methyl-3-nitro-benzoyl fluoride could be used to study the effects of nitrobenzoyl fluorides on the nervous system. 4-Methyl-3-nitro-benzoyl fluoride could also be used as a tool for studying the effects of nitrobenzoyl fluorides on the cardiovascular system. Finally, 4-Methyl-3-nitro-benzoyl fluoride could be used as a tool for studying the effects of nitrobenzoyl fluorides on the immune system.

properties

IUPAC Name

4-methyl-3-nitrobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWQZSNGUWEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604222
Record name 4-Methyl-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzoyl fluoride

CAS RN

80277-50-5
Record name 4-Methyl-3-nitrobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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